Cas no 31078-10-1 (Butanoic acid,3-methyl-,(1S,2'R,6S,7aS)-6-(acetyloxy)-6,7a-dihydro-4-[(3-methyl-1-oxobutoxy)methyl]spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-1-ylester)

Butanoic acid,3-methyl-,(1S,2'R,6S,7aS)-6-(acetyloxy)-6,7a-dihydro-4-[(3-methyl-1-oxobutoxy)methyl]spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-1-ylester structure
31078-10-1 structure
Product Name:Butanoic acid,3-methyl-,(1S,2'R,6S,7aS)-6-(acetyloxy)-6,7a-dihydro-4-[(3-methyl-1-oxobutoxy)methyl]spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-1-ylester
Numero CAS:31078-10-1
MF:C22H30O8
MW:422.468807697296
CID:308964
PubChem ID:92275
Update Time:2025-04-19

Butanoic acid,3-methyl-,(1S,2'R,6S,7aS)-6-(acetyloxy)-6,7a-dihydro-4-[(3-methyl-1-oxobutoxy)methyl]spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-1-ylester Proprietà chimiche e fisiche

Nomi e identificatori

    • Butanoic acid,3-methyl-,(1S,2'R,6S,7aS)-6-(acetyloxy)-6,7a-dihydro-4-[(3-methyl-1-oxobutoxy)methyl]spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-1-ylester
    • [1S-(1alpha,6alpha,7beta,7aalpha)]-6-acetoxy-6,7a-dihydro-4-[(isovaleryloxy)methyl]spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-1-yl isovalerate
    • Butanoic acid,3-methyl-,(1S,2'R,6S,7aS)-6-(acetyloxy)-6,7a-dihydro-4-[(3-methyl-1-oxobutoxy)methyl]spiro[cyclopenta[c]pyran-7
    • Einecs 250-454-0
    • Isovaltrate
    • (1S-(1alpha,6alpha,7beta,7aalpha))-6-Acetoxy-6,7a-dihydro-4-((isovaleryloxy)methyl)spiro(cyclopenta(c)pyran-7(1H),2'-oxiran)-1-yl isovalerate
    • CHEMBL249657
    • NS00029018
    • DTXSID80185026
    • [(1S,6S,7R,7aS)-6-acetyloxy-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methylbutanoate
    • ((1S,2'R,6S,7aS)-6-Acetoxy-1-((3-methylbutanoyl)oxy)-6,7a-dihydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxiran]-4-yl)methyl 3-methylbutanoate
    • CHEBI:80745
    • Isovaltrate/valtrate
    • 31078-10-1
    • Q27149798
    • Inchi: 1S/C22H30O8/c1-12(2)6-18(24)26-9-15-10-27-21(30-19(25)7-13(3)4)20-16(15)8-17(29-14(5)23)22(20)11-28-22/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1
    • Chiave InChI: XLACUABANMZLCJ-KVJIRVJXSA-N
    • Sorrisi: O1C[C@@]21[C@H](C=C1C(COC(CC(C)C)=O)=CO[C@H]([C@H]21)OC(CC(C)C)=O)OC(C)=O

Proprietà calcolate

  • Massa esatta: 422.19400
  • Massa monoisotopica: 422.194068
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 11
  • Complessità: 765
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 101
  • XLogP3: 1.8

Proprietà sperimentali

  • Densità: 1.22
  • Punto di ebollizione: 525.9°Cat760mmHg
  • Punto di infiammabilità: 226.5°C
  • Indice di rifrazione: 1.528
  • PSA: 100.66000
  • LogP: 2.66210
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti